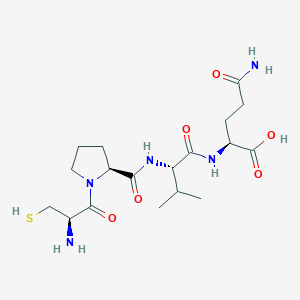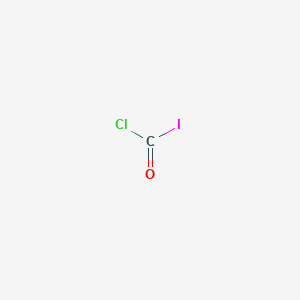
6-Cyano-1,2-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-1,2-benzisoxazole is an aromatic organic compound with a molecular formula of C8H4N2O It features a benzene ring fused to an isoxazole ring with a cyano group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,2-benzisoxazole typically involves the cyclization of ortho-substituted benzene derivatives containing substituents suitable for forming a fused isoxazole ring. One common method involves the reaction of 2-aminophenol with a cyano-substituted benzaldehyde under acidic conditions to form the desired benzisoxazole .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as samarium triflate and other metal catalysts are often employed to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
6-Cyano-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Formation of benzisoxazole oxides.
Reduction: Formation of 6-amino-1,2-benzisoxazole.
Substitution: Formation of various substituted benzisoxazole derivatives.
科学的研究の応用
6-Cyano-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 6-Cyano-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzoxazole: Similar structure but lacks the cyano group.
Benzisoxazole: Similar structure but without the cyano substitution.
2-Aminobenzoxazole: Contains an amino group instead of a cyano group.
Uniqueness
6-Cyano-1,2-benzisoxazole is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
特性
分子式 |
C8H4N2O |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
1,2-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H |
InChIキー |
GXUMCFYHQBGBCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)ON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
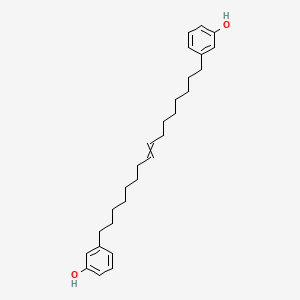
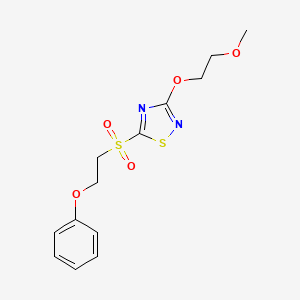

![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)


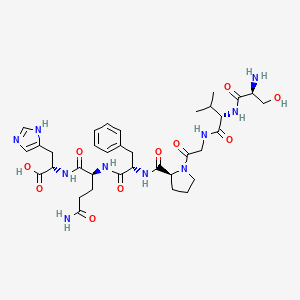
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

